molecular formula C4H6ClN3O B1430487 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1573547-46-2

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1430487
CAS No.: 1573547-46-2
M. Wt: 147.56 g/mol
InChI Key: IJUMWERNHPPLGT-UHFFFAOYSA-N
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Description

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of hydrazine hydrate with formamide to form 1,2,4-triazole.

    Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

    Methoxymethylation: The final step involves the introduction of the methoxymethyl group. This can be achieved by reacting the chlorinated triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, though these reactions require careful control to prevent over-oxidation.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

    Agriculture: It is used in the development of agrochemicals such as fungicides and herbicides.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application:

    Biological Activity: In medicinal applications, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various drugs.

    Agricultural Use: As a fungicide, it may disrupt the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without any substitutions.

    3-chloro-1H-1,2,4-triazole: Lacks the methoxymethyl group.

    1-(methoxymethyl)-1H-1,2,4-triazole: Lacks the chlorine atom.

Uniqueness

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of both the chlorine and methoxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Properties

IUPAC Name

3-chloro-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUMWERNHPPLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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